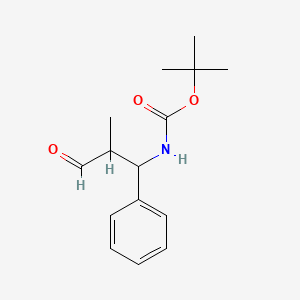

tert-butyl N-(2-methyl-3-oxo-1-phenylpropyl)carbamate

Description

tert-butyl N-(2-methyl-3-oxo-1-phenylpropyl)carbamate is a carbamate-protected amine derivative featuring a tert-butoxycarbonyl (Boc) group attached to a propyl backbone substituted with methyl, ketone (3-oxo), and phenyl moieties. This compound is structurally characterized by its branched alkyl chain and aromatic phenyl group, which influence its reactivity and physical properties. Carbamates like this are widely used in organic synthesis and medicinal chemistry as intermediates for protecting amine functionalities during multi-step reactions . The Boc group is particularly valued for its stability under basic and nucleophilic conditions, enabling selective deprotection in complex syntheses.

Properties

IUPAC Name |

tert-butyl N-(2-methyl-3-oxo-1-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-11,13H,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUASEYJCPDLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation .

Industrial Production Methods

Industrial production of tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate often employs scalable and sustainable methods. For instance, the deprotection of the tert-butyl carbamate (N-Boc) protecting group can be achieved using hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidizing Agents: tert-Butyl hydroperoxide.

Reducing Agents: Various reducing agents depending on the desired product.

Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.

Bases: Cesium carbonate is often used as a base in these reactions.

Major Products Formed

The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Scientific Research Applications

tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Plays a role in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group provides steric hindrance, which can influence its reactivity and interaction with enzymes and other biomolecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Selected Carbamates

Key Observations :

- Substituent Effects: The presence of a ketone group in the target compound enhances electrophilicity, making it reactive toward nucleophiles like Grignard reagents.

Reactivity Trends:

- Ketone vs. Hydroxyl : The ketone in the target compound is more reactive toward nucleophiles than the hydroxyl group in , which requires activation (e.g., tosylation) for further functionalization.

- Boc Deprotection : All compounds undergo acid-mediated deprotection (e.g., HCl/dioxane), but steric hindrance from branched chains (target compound) or cyclic systems () may slow reaction rates compared to linear analogs.

Research Findings and Data

Table 2: Comparative Physicochemical Data

Notable Studies:

Biological Activity

tert-butyl N-(2-methyl-3-oxo-1-phenylpropyl)carbamate is a carbamate derivative that has garnered interest due to its potential biological activities. Carbamates are known for their diverse roles in medicinal chemistry, particularly in enzyme inhibition and drug design. This article reviews the biological activity of this specific compound, examining its structure, potential pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 249.31 g/mol. The compound features a tert-butyl group linked to a carbamate moiety and a 2-methyl-3-oxo-1-phenylpropyl substituent, which contributes to its unique hydrophobic and hydrophilic characteristics. These properties may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for predicting the biological activity of this compound. The presence of the carbamate functional group is known to facilitate binding interactions with various biological targets through hydrogen bonding and hydrophobic interactions. For example, studies have shown that similar carbamate compounds can effectively inhibit carbonic anhydrase II (CA-II) by blocking its active site through multiple hydrogen bonds .

Case Studies and Research Findings

Research has highlighted several case studies involving structurally related carbamates:

- Inhibition of Carbonic Anhydrase : A study demonstrated that certain carbamate derivatives could inhibit CA-II by interacting with key active site residues through hydrogen bonds. The orientation of these compounds within the active site was critical for their inhibitory effects .

- Antimicrobial Activity : Another investigation into related compounds revealed promising antibacterial and antifungal properties, indicating that modifications in the structure could enhance bioactivity against specific pathogens .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict how this compound might interact with various protein targets. These studies suggest that the compound could stabilize target proteins similarly to other known ligands .

Comparative Analysis

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-butyl (3-Oxo-3-phenylpropyl)carbamate | Structure | Lacks methyl group at position 2; simpler structure |

| tert-butyl benzyloxy(3-oxo-3-phenypropyl)carbamate | Structure | Contains a benzyloxy group; larger and more complex |

| tert-butyl phenyl(phenylsulfonyl)methylcarbamate | Structure | Contains a sulfonamide moiety; distinct functional characteristics |

This comparison illustrates how variations in structure can influence the biological activity of carbamates.

Q & A

Q. How is tert-butyl N-(2-methyl-3-oxo-1-phenylpropyl)carbamate synthesized, and what reaction conditions optimize yield?

The synthesis typically involves introducing the tert-butyl carbamate (Boc) group to an amine precursor. A common method is reacting tert-butyl dicarbonate (Boc₂O) with the corresponding amine under mild basic conditions (e.g., triethylamine in dichloromethane or tetrahydrofuran) . Temperature control (0–25°C) and pH optimization (neutral to slightly basic) are critical to minimize side reactions like hydrolysis. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Yields are improved by using anhydrous solvents and excluding moisture.

Q. What spectroscopic and analytical methods are effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and the carbonyl signals (δ ~170–175 ppm for carbamate C=O) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₄H₁₉NO₃ for the compound in ).

- X-ray Crystallography : For structural elucidation, SHELX software (e.g., SHELXL) refines crystallographic data, though challenges like twinning may require iterative refinement .

- HPLC : Purity assessment (>95% recommended for research use) .

Q. What are the stability considerations for this carbamate under various storage conditions?

The compound is stable at room temperature in dry, inert environments but degrades under acidic/basic conditions or prolonged exposure to moisture. Storage in amber vials under nitrogen at –20°C is advised for long-term preservation. Strong oxidizers or reducing agents should be avoided to prevent decomposition .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The Boc group acts as a steric shield, protecting the carbamate nitrogen from nucleophilic attack while directing electrophiles to the ketone or phenyl moieties. For example, the 3-oxo group may undergo keto-enol tautomerism, enabling condensation reactions. In acidic conditions, the Boc group is cleaved, releasing the amine for further functionalization . Kinetic studies using NMR or in-situ IR spectroscopy can track reaction pathways and intermediates.

Q. What strategies resolve contradictions in crystallographic data obtained for this compound?

Contradictions may arise from disordered solvent molecules or non-uniform crystal packing. Strategies include:

- Data Collection : High-resolution datasets (≤1.0 Å) improve electron density maps.

- Refinement : SHELXL’s TWIN and BASF commands address twinning, while PART instructions model disorder .

- Validation Tools : CheckCIF (IUCr) identifies geometric outliers; PLATON validates hydrogen bonding networks .

Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to active sites (e.g., proteases or kinases) .

- In Vitro Assays : Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., fluorogenic substrates).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., modifying the phenyl or oxo groups) to correlate structural features with activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.